1-METHYL-N~3~,N~5~-BIS(1-METHYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Overview
Description
1-methyl-N,N’-bis(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3,5-dicarboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N,N’-bis(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3,5-dicarboxamide typically involves multi-step organic reactions. Common starting materials may include pyrazole derivatives, carboxylic acids, and amines. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N,N’-bis(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Conversion to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-methyl-N,N’-bis(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3,5-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with varying substituents. Examples include:
- 1-methyl-3,5-dicarboxamide-pyrazole
- N,N’-bis(1-methyl-1H-pyrazol-3-yl)-pyrazole
Uniqueness
1-methyl-N,N’-bis(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3,5-dicarboxamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other pyrazole derivatives.
Properties
IUPAC Name |
1-methyl-3-N,5-N-bis(1-methylpyrazol-3-yl)pyrazole-3,5-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8O2/c1-20-6-4-11(18-20)15-13(23)9-8-10(22(3)17-9)14(24)16-12-5-7-21(2)19-12/h4-8H,1-3H3,(H,15,18,23)(H,16,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJENDWPDVPPNMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC(=NN2C)C(=O)NC3=NN(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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